molecular formula C44H44Cl2N2P2Ru B11926724 (1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium

(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium

Cat. No.: B11926724
M. Wt: 834.8 g/mol
InChI Key: VGKAYBPSYGBYDE-KGDVQYBBSA-L
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Description

(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium is a complex organometallic compound. It is known for its application as a ligand in various catalytic reactions, particularly in asymmetric synthesis. The compound features a dichlororuthenium core coordinated with a chiral diamine ligand, making it highly effective in enantioselective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium typically involves the following steps:

    Preparation of the Ligand: The chiral diamine ligand is synthesized by reacting (1R,2R)-1,2-diaminocyclohexane with diphenylphosphine benzyl chloride under inert conditions.

    Complex Formation: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a suitable base to form the desired dichlororuthenium complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Ligands: Large-scale synthesis of the chiral diamine ligand.

    Complexation: Reaction of the ligand with ruthenium precursors in industrial reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligand substitution reactions where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

    Substitution: Ligand exchange reactions often involve phosphine ligands and are carried out under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-phosphine complexes.

Scientific Research Applications

(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in asymmetric hydrogenation, hydroformylation, and other enantioselective reactions.

    Biology: Investigated for its potential in biological systems due to its chiral properties.

    Medicine: Explored for its use in drug synthesis and development of pharmaceuticals.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which (1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium exerts its effects involves coordination to substrates through its ruthenium center. The chiral environment provided by the ligand induces enantioselectivity in catalytic reactions. The molecular targets and pathways involved include:

    Coordination to Substrates: The ruthenium center coordinates to substrates, facilitating their transformation.

    Chiral Induction: The chiral ligand induces enantioselectivity, leading to the formation of enantiomerically enriched products.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N,N-Bis(2-diphenylphosphino)benzylcyclohexane-1,2-diamine: A similar ligand used in various catalytic reactions.

    (R,R)-DACH-phenyl Trost ligand: Another chiral ligand used in asymmetric synthesis.

    (1R,2R)-(+)-1,2-Diphenylethylenediamine: A chiral diamine used in the synthesis of asymmetric catalysts.

Uniqueness

(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to induce chirality in substrates makes it highly valuable in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C44H44Cl2N2P2Ru

Molecular Weight

834.8 g/mol

IUPAC Name

(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium

InChI

InChI=1S/C44H44N2P2.2ClH.Ru/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40;;;/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2;2*1H;/q;;;+2/p-2/t41-,42-;;;/m1.../s1

InChI Key

VGKAYBPSYGBYDE-KGDVQYBBSA-L

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.Cl[Ru]Cl

Canonical SMILES

C1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.Cl[Ru]Cl

Origin of Product

United States

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